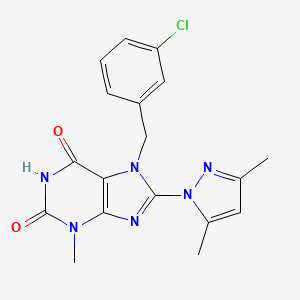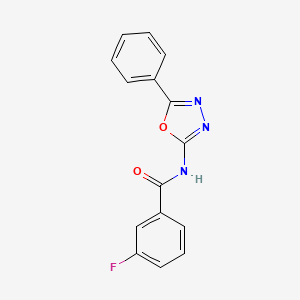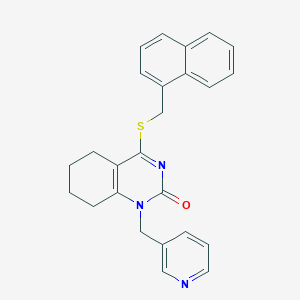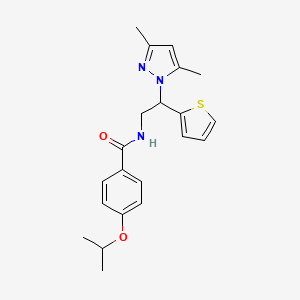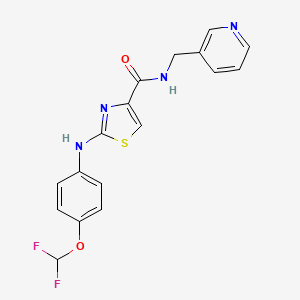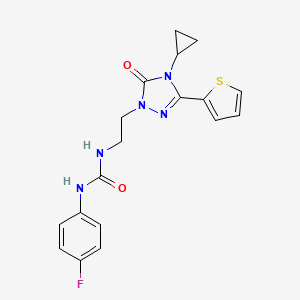
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a compound of significant interest in various scientific research fields, particularly chemistry and pharmacology. Its unique structure, comprising a triazole ring system, a fluorophenyl group, and a urea moiety, makes it a candidate for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multiple steps:
Formation of the Triazole Ring: Starting with the condensation of cyclopropyl ketone with hydrazine hydrate under acidic conditions.
Attachment of the Thiophene Ring: Reacting the resultant triazole intermediate with thiophene-2-carboxaldehyde.
Introduction of the Fluorophenyl Group: Using a nucleophilic aromatic substitution reaction involving 4-fluoronitrobenzene and subsequent reduction to aniline.
Urea Formation: Combining the fluorophenyl aniline derivative with a suitable isocyanate under basic conditions to form the urea linkage.
Industrial Production Methods:
In an industrial setting, the synthesis is typically optimized for high yield and purity through the use of automated reactors and precise control of reaction conditions like temperature, pH, and solvent systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, particularly at the thiophene ring.
Reduction: Reduction can be performed at the carbonyl groups to form alcohol derivatives.
Substitution: The fluorophenyl group is amenable to various substitution reactions, altering the electronic properties and biological activity of the molecule.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Employing reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: Halogenated derivatives can be achieved using halogenating agents (e.g., Br2, Cl2).
Major Products:
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of hydroxylated derivatives.
Substitution: Varied halogenated products depending on the position and nature of substitution.
Scientific Research Applications
Chemistry:
Catalysis Studies: The compound's triazole ring can act as a ligand in coordination chemistry.
Material Science:
Biology and Medicine:
Drug Development: Potential as a scaffold for designing new pharmaceuticals targeting specific enzymes or receptors.
Bioassays: Utilized in high-throughput screening for enzyme inhibition studies.
Industry:
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Used in the synthesis of intermediate compounds for drug development.
Mechanism of Action
The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds, the cyclopropyl and fluorophenyl groups contribute to hydrophobic interactions, and the urea moiety can act as a hydrogen bond donor or acceptor. These interactions can inhibit or modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-chlorophenyl)urea
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-bromophenyl)urea
Comparison:
While these similar compounds share the core triazole, cyclopropyl, and thiophene structures, they differ in their phenyl substituents. The presence of different halogens (fluorine, chlorine, bromine) affects their chemical reactivity and biological activity. The fluorine-substituted compound, for instance, may exhibit enhanced stability and binding affinity due to the unique electronic properties of fluorine.
This detailed overview captures the essence of 1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea, from its synthesis to its applications and mechanism of action. This compound stands out for its potential in diverse scientific fields, showcasing the multifaceted nature of chemical research.
Properties
IUPAC Name |
1-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c19-12-3-5-13(6-4-12)21-17(25)20-9-10-23-18(26)24(14-7-8-14)16(22-23)15-2-1-11-27-15/h1-6,11,14H,7-10H2,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWOQJFMTGTFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2846302.png)
![5-cyclopropyl-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide](/img/structure/B2846303.png)
![2-(4-chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2846304.png)
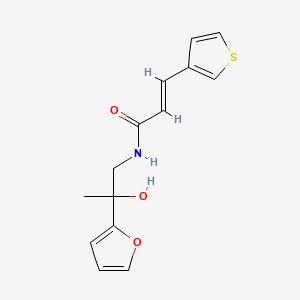
![6-benzyl-5-(benzylthio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2846307.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2846308.png)

